molecular formula C11H11F13O B8270385 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-propoxyoctane CAS No. 1193010-01-3

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-propoxyoctane

Cat. No. B8270385
CAS RN: 1193010-01-3
M. Wt: 406.18 g/mol
InChI Key: OBQBCHMEIBSHBO-UHFFFAOYSA-N
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Description

Fluorinated compounds like “1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-propoxyoctane” typically have unique properties due to the presence of fluorine atoms. Fluorine is highly electronegative, which can result in compounds that are resistant to degradation and have low surface tension .


Molecular Structure Analysis

The molecular structure of fluorinated compounds is typically characterized by the presence of carbon-fluorine bonds. These bonds are very strong and contribute to the stability of these compounds .


Chemical Reactions Analysis

The chemical reactions involving fluorinated compounds can be complex due to the strength of the carbon-fluorine bond. These compounds are often resistant to degradation .


Physical And Chemical Properties Analysis

Fluorinated compounds often have unique physical and chemical properties. They are typically characterized by low surface tension, high thermal stability, and resistance to degradation .

Mechanism of Action

The mechanism of action of fluorinated compounds can vary widely depending on their specific structure and application. Some fluorinated compounds have been shown to have potential estrogenic effects .

Safety and Hazards

The safety and hazards associated with fluorinated compounds can vary widely depending on their specific structure. Some fluorinated compounds have been shown to have potential estrogenic effects .

Future Directions

The future directions for the study and application of fluorinated compounds are vast. These compounds have a wide range of potential applications, from the development of advanced materials to use in the pharmaceutical industry .

properties

CAS RN

1193010-01-3

Molecular Formula

C11H11F13O

Molecular Weight

406.18 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-propoxyoctane

InChI

InChI=1S/C11H11F13O/c1-2-4-25-5-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2-5H2,1H3

InChI Key

OBQBCHMEIBSHBO-UHFFFAOYSA-N

Canonical SMILES

CCCOCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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